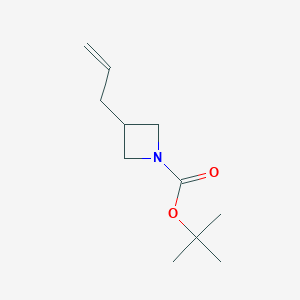

1-Boc-3-allylazetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-3-allylazetidine is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used in research and development due to its unique structural properties and reactivity .

準備方法

Synthetic Routes and Reaction Conditions: 1-Boc-3-allylazetidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-allylazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the Boc-protected product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity .

化学反応の分析

Alkylation and Electrophilic Functionalization

The allyl group at the 3-position enables regioselective alkylation and electrophilic trapping. In the presence of strong bases like LiHMDS or s-BuLi, deprotonation generates a stabilized enolate, which reacts with electrophiles (e.g., allyl bromides, acyl chlorides):

-

Example : Treatment with s-BuLi and TMEDA at −78°C in THF, followed by quenching with Mander’s reagent (methyl cyanoformate), yields α-cyano esters with 99% conversion (Scheme 18 in ).

-

Diastereoselectivity : Trans-selectivity dominates (>20:1 dr) due to steric hindrance from the Boc group (Table 1 in ).

Cycloaddition Reactions

The strained azetidine ring participates in [2+2] photocycloadditions. For example:

-

Visible-light-promoted [2+2] cycloaddition with alkenes using an Ir(III) photocatalyst (fac-[Ir(dFppy)₃]) produces bicyclic azetidines (Scheme 2 in ).

-

Substrate Scope : Activated (styrene) and unactivated (ethylene) alkenes are tolerated, with yields ranging 59–92% (Table 2 in ).

Hydrogenation and Ring-Opening

The allyl moiety undergoes catalytic hydrogenation to yield saturated derivatives:

-

Conditions : Pd/C (10 wt%) under H₂ (1 atm) in THF at 20°C for 18 h reduces the allyl group to propyl with 84% yield (Step 2 in ).

-

Ring-opening : Lithiation at the 2-position with s-BuLi generates a reactive intermediate that traps electrophiles (e.g., D₂O, aldehydes) to afford β-substituted azetidines (Table 1 in ).

Deprotection and Subsequent Modifications

The Boc group is cleaved under acidic conditions to unmask the azetidine nitrogen for further functionalization:

-

Deprotection : TFA in dichloromethane (20°C, 1 h) removes the Boc group quantitatively (Scheme 4 in ).

-

Post-deprotection alkylation : Reaction with allyl bromide in the presence of K₂CO₃ yields N-allylazetidines (45% yield, ).

Table 1: Representative Reactions of 1-Boc-3-allylazetidine

Table 2: Electrophilic Trapping of Lithiated Intermediate

| Electrophile | Product | Yield | Notes | Source |

|---|---|---|---|---|

| D₂O | N-Boc-2-deuteroazetidine | 80% | Isotopic labeling | |

| Pivalaldehyde | β-Hydroxyazetidine | 84% | Kinetically controlled | |

| Diphenyl disulfide | α-Phenylthioazetidine | 75% | Air-sensitive |

Mechanistic Insights

-

Lithiation : Deprotonation at the 2-position forms a planar lithium intermediate stabilized by the Boc group’s electron-withdrawing effect (DFT calculations, ΔG‡ = 10 kJ/mol, ).

-

Cycloaddition : Triplet energy transfer from the Ir catalyst to the alkene generates a diradical intermediate, which undergoes stereoselective ring closure (Scheme 2 in ).

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C11H19NO2

- Molecular Weight : 197.27 g/mol

- CAS Number : 206446-46-0

The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the azetidine ring, which enhances its stability and reactivity in various chemical reactions.

Scientific Research Applications

1-Boc-3-allylazetidine has several notable applications in scientific research:

Medicinal Chemistry

This compound has been investigated for its potential biological activities , including:

- Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Demonstrated efficacy against Candida albicans and Aspergillus niger.

- Antiviral Properties : Preliminary studies indicate activity against certain viral pathogens.

The compound serves as a precursor in synthesizing various bioactive molecules, contributing to drug discovery efforts.

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a versatile building block. It can undergo:

- Oxidation : Leading to epoxides or hydroxylated derivatives.

- Reduction : Resulting in saturated azetidine derivatives.

- Substitution Reactions : Yielding free amine derivatives .

These transformations are crucial for developing new compounds with desired pharmacological profiles.

Materials Science

Research into the applications of this compound in materials science is ongoing. Its unique structure allows it to be incorporated into polymers and other materials, potentially enhancing their properties for various applications, including coatings and biomedical devices.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Synthesis of Antimicrobial Agents :

- Researchers synthesized derivatives of this compound that exhibited enhanced antimicrobial activity compared to existing drugs. These derivatives were tested against a panel of bacterial and fungal strains, demonstrating significant potency.

-

Drug Delivery Systems :

- A study explored the use of this compound in drug delivery systems, where it was conjugated with therapeutic agents to improve solubility and bioavailability. The results indicated improved therapeutic outcomes in preclinical models.

-

Development of Novel Therapeutics :

- Ongoing research focuses on modifying the azetidine scaffold to create new classes of therapeutics targeting specific diseases, including cancer and neurodegenerative disorders.

Limitations and Future Directions

While promising, the application of this compound faces challenges such as:

- Low Solubility : This limits its use in certain formulations.

- Synthesis Challenges : Achieving high yields and purity remains an area for improvement.

Future research directions include:

作用機序

The mechanism of action of 1-Boc-3-allylazetidine is primarily related to its ability to undergo various chemical transformations. The Boc group provides protection to the amine, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets, potentially leading to biological activity .

類似化合物との比較

1-Boc-3-azetidinecarboxylic acid: Another Boc-protected azetidine derivative used in peptide synthesis.

1-Boc-3-azetidinone: A Boc-protected azetidinone used in the synthesis of β-lactam antibiotics.

Uniqueness: 1-Boc-3-allylazetidine is unique due to its allyl group, which provides additional reactivity and versatility in synthetic applications. This distinguishes it from other Boc-protected azetidine derivatives, which may lack the allyl functionality .

生物活性

1-Boc-3-allylazetidine is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol. It is synthesized through the reaction of 3-allylazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This reaction typically occurs at room temperature, yielding the Boc-protected product, which is crucial for subsequent reactions that enhance its biological activity .

Synthetic Route Overview

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Protection | 3-allylazetidine + Boc2O | Room temperature, base (triethylamine) |

| 2 | Deprotection | Boc group removal | Acidic conditions (e.g., trifluoroacetic acid) |

| 3 | Further functionalization | Various reagents depending on desired derivatives | Varies by reaction |

The biological activity of this compound is primarily linked to its ability to undergo various chemical transformations. The presence of the Boc group allows for selective reactions at other sites on the molecule. Upon deprotection, the resulting free amine can interact with various molecular targets, potentially leading to significant biological effects .

Pharmacological Properties

Research indicates that derivatives of this compound exhibit varied pharmacological properties, including:

- CNS Activity : Some studies have highlighted its potential as a lead compound for central nervous system (CNS) agents, indicating favorable properties for blood-brain barrier penetration .

- Antimicrobial Activity : Preliminary evaluations suggest that certain derivatives may possess antimicrobial properties, making them candidates for further development as therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological implications of azetidine derivatives, including this compound. Below are notable findings:

- CNS Profiling : A study analyzed a library of azetidine-based compounds for their CNS properties using parameters such as molecular weight (MW), topological polar surface area (TPSA), and logP values. The results indicated that compounds similar to this compound showed promising profiles for CNS drug development .

- Antimicrobial Testing : Research into azetidine derivatives revealed that certain modifications led to enhanced antimicrobial activity against various bacterial strains. This suggests that this compound could be a precursor for developing new antibiotics .

- Toxicity Assessments : Toxicological evaluations demonstrated low toxicity levels in preliminary tests, supporting further exploration into therapeutic applications without significant safety concerns .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Boc-3-azetidinone | Contains carbonyl group | Used in β-lactam synthesis |

| 1-Boc-3-azetidinecarboxylic acid | Carboxylic acid functionality | Important in peptide synthesis |

| 1-Boc-3-(prop-2-enyl)azetidine | Allyl group present | Studied for potential CNS activity |

特性

IUPAC Name |

tert-butyl 3-prop-2-enylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-6-9-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVSFSWUHOREJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。